

# Application Notes and Protocols for Rotundone Extraction from Grape Skins

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## Compound of Interest

Compound Name: Rotundone

Cat. No.: B192289

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## Introduction

**Rotundone** is a sesquiterpenoid of significant interest due to its distinct peppery aroma, which is a key characteristic in certain grape varieties and the wines produced from them.<sup>[1][2][3][4]</sup> As a potent aroma compound, its accurate extraction and quantification from grape skins are crucial for research in viticulture, enology, and flavor chemistry.<sup>[1][2][4][5]</sup> **Rotundone** is found almost exclusively in the skin of grape berries.<sup>[1][6][7]</sup> This document provides detailed protocols for the extraction and analysis of **rotundone** from grape skins using established methodologies, including Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE), coupled with Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[1][8]</sup>

## Data Presentation

The concentration of **rotundone** in grape skins can vary significantly depending on the grape variety, viticultural practices, and environmental conditions.<sup>[3][9]</sup> Below is a summary of reported **rotundone** concentrations in the skins of various grape varieties.

Grape Variety	Rotundone Concentration (ng/g or µg/kg)	Reference
Vespolina	up to 5.44 µg/kg	[10]
Vespolina	up to 6.13 µg/kg	[1]
Grüner Veltliner	up to 1.91 µg/kg	[10]
Shiraz (Syrah)	24.7 ng/kg (clone 1127)	[6]
Shiraz (Syrah)	49.5 ng/kg (clone 2626)	[6]
Shiraz (Syrah)	10 to 620 ng/kg	[3]
Mourvèdre	Elevated levels reported	[3]
Durif	Elevated levels reported	[3]

## Experimental Protocols

Accurate quantification of **rotundone** is typically achieved using Stable Isotope Dilution Analysis (SIDA) with a deuterated internal standard, d5-**rotundone**.<sup>[1][2]</sup>

### Protocol 1: Solid-Phase Extraction (SPE) coupled with GC-MS

This protocol is suitable for the purification and concentration of **rotundone** from a grape skin extract.

#### 1. Sample Preparation:

- Collect grape berries and freeze them immediately at -20°C or lower.
- Manually separate the skins from the frozen berries.
- Homogenize a known weight of grape skins (e.g., 50 g) in a blender.
- Extract the homogenized skins with a suitable solvent. Several solvents have been used, including ethanol, acetone, or n-pentane.<sup>[1]</sup> A common method involves maceration with an

ethanol/water solution (1:1 v/v) for 24 hours with agitation.

- Centrifuge the mixture and collect the supernatant.

## 2. Solid-Phase Extraction (SPE):

- Cartridge: C18 SPE cartridge (e.g., 5g).
- Conditioning: Condition the cartridge by passing 25 mL of methanol followed by 50 mL of deionized water.
- Sample Loading: Load the grape skin extract supernatant onto the conditioned cartridge.
- Washing: Wash the cartridge with deionized water to remove polar interferences.
- Elution: Elute the **rotundone** from the cartridge using a non-polar solvent such as dichloromethane.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of ethanol (e.g., 0.5 mL) for GC-MS analysis.[\[11\]](#)

## 3. GC-MS Analysis:

- Gas Chromatograph: Agilent 6890 GC or similar.
- Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25  $\mu$ m) or equivalent.
- Injection: 1  $\mu$ L in splitless mode.
- Oven Program: 40°C for 2 min, ramp to 60°C at 30°C/min, then to 190°C at 2°C/min, then to 230°C at 5°C/min, and hold for 15 min.
- Mass Spectrometer: Agilent 5973N MS or similar.
- Ionization: Electron Impact (EI) at 70 eV.
- Acquisition: Selected Ion Monitoring (SIM) mode. Target ions for **rotundone**: m/z 218 (quantifier) and 203 (qualifier). Target ions for d5-**rotundone**: m/z 223 (quantifier) and 208 (qualifier).[\[12\]](#)

## Protocol 2: Solid-Phase Microextraction (SPME) coupled with GC-MS

This protocol offers a solvent-free extraction method and is suitable for headspace analysis.

### 1. Sample Preparation:

- Prepare the grape skin extract as described in Protocol 1 (Sample Preparation steps 1-5).
- Place a precise volume of the supernatant (e.g., 10 mL) into a 20 mL headspace vial.
- Add a saturated solution of NaCl to enhance the release of volatile compounds.
- Add the internal standard (d5-**rotundone**).
- Seal the vial with a PTFE-lined septum.

### 2. SPME Procedure:

- Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar.
- Conditioning: Condition the fiber according to the manufacturer's instructions.
- Extraction: Expose the SPME fiber to the headspace of the sample vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) with constant agitation.
- Desorption: Retract the fiber and immediately insert it into the GC injection port for thermal desorption (e.g., 250°C for 5 minutes).

### 3. GC-MS Analysis:

- Follow the GC-MS parameters as outlined in Protocol 1.

## Protocol 3: Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is a highly sensitive technique for the extraction of trace volatile and semi-volatile compounds.

### 1. Sample Preparation:

- Prepare the grape skin extract as described in Protocol 1 (Sample Preparation steps 1-5).
- Place a precise volume of the supernatant (e.g., 10 mL) into a vial.
- Add the internal standard (d5-**rotundone**) and a magnetic stir bar coated with polydimethylsiloxane (PDMS).

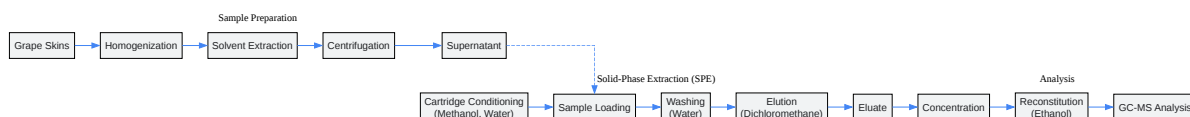
### 2. SBSE Procedure:

- Stir Bar: Twister® PDMS-coated stir bar.
- Conditioning: Condition the stir bar according to the manufacturer's instructions.
- Extraction: Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.
- Desorption: After extraction, remove the stir bar, rinse it with deionized water, and dry it with a lint-free tissue. Place the stir bar in a thermal desorption tube for analysis.

### 3. Thermal Desorption and GC-MS Analysis:

- Thermal Desorption Unit (TDU): Program the TDU to rapidly heat the stir bar to desorb the analytes onto the GC column.
- GC-MS System: Use a cryofocusing inlet system to trap and focus the analytes before they enter the GC column.
- Follow the GC-MS parameters as outlined in Protocol 1.

## Mandatory Visualizations



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Caption: Workflow for **Rotundone** Extraction using SPE-GC-MS.



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Caption: Workflow for **Rotundone** Extraction using SPME-GC-MS.



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Caption: Workflow for **Rotundone** Extraction using SBSE-GC-MS.

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